L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl-
Overview
Description
L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl- is a chemical compound with the molecular formula C39H57N7O6S and a molecular weight of 751.991 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C39H57N7O6S. This indicates that it contains 39 carbon atoms, 57 hydrogen atoms, 7 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details about these properties are not available in the sources I found .Scientific Research Applications
Enzymatic Reactions and Metabolism
Methionine and its derivatives, including L-methionine sulfoximine, are involved in crucial biochemical pathways. For instance, L-methionine sulfoximine undergoes enzymatic reactions catalyzed by L-amino acid oxidase, resulting in the formation of methane sulfinimide and alpha-keto acids. These reactions are significant in understanding the metabolism of sulfur-containing amino acids and their potential toxicity mechanisms in organisms (Cooper, Stephani, & Meister, 1976).
Inhibition of Protein Synthesis
Research on ethionine, an analogue of methionine, has revealed its role in inhibiting protein synthesis in the liver, shedding light on the metabolic interactions between methionine and its analogues. This is critical for understanding the balance of amino acids in physiological processes and the potential impacts of their disruption (Villa-Treviño, Shull, & Farber, 1963).
Antagonism in Bacterial Growth
Methionine has been identified as an antagonist for the action of sulfonamides on Escherichia coli, indicating its protective role against antibacterial agents. This suggests methionine's potential in studying bacterial resistance mechanisms and developing new therapeutic strategies (Harris & Kohn, 1941).
Therapeutic Applications and Disease Mechanisms
Studies have explored the therapeutic applications of methionine and its related compounds, such as S-Adenosyl-L-methionine (SAMe), highlighting their roles in treating various conditions like depression, liver disease, and osteoarthritis. Understanding the biochemical and molecular basis of these molecules can contribute to novel therapeutic approaches and insights into disease mechanisms (Bottiglieri, 2002).
Oxidative Stress and Mitochondrial Dysfunction
L-Methionine has been studied for its protective effects against oxidative stress and mitochondrial dysfunction in neurodegenerative disease models, such as Parkinson's disease. These findings underscore the potential of methionine in developing dietary strategies or treatments to mitigate the progression of neurodegenerative diseases (Catanesi et al., 2021).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50)/t30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPTSSZOJLFBZ-LJADHVKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N(C)C(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927984 | |
Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methioninamide, N-(5-amino-1-oxopentyl)-L-phenylalanyl-L-phenylalanyl-L-prolyl-N-methyl-L-leucyl- | |
CAS RN |
133156-06-6 | |
Record name | GR 73632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133156066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(5-Amino-1-hydroxypentylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanyl-N-(1-hydroxy-1-{[1-hydroxy-1-imino-4-(methylsulfanyl)butan-2-yl]imino}-4-methylpentan-2-yl)-N-methylprolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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